3-Chloro-2-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine
Description
Properties
IUPAC Name |
3-chloro-2-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]oxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O3S2/c15-11-2-1-7-17-14(11)21-10-5-8-18(9-6-10)23(19,20)13-4-3-12(16)22-13/h1-4,7,10H,5-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIABBLNCSVZHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Cl)S(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:
Preparation of 5-chlorothiophene-2-sulfonyl chloride: This can be achieved by chlorosulfonation of 5-chlorothiophene.
Formation of piperidine intermediate: The sulfonyl chloride is reacted with piperidine to form the sulfonyl piperidine intermediate.
Etherification: The piperidine intermediate is then reacted with 3-chloro-2-hydroxypyridine under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the pyridine ring can be substituted by nucleophiles.
Oxidation and Reduction: The sulfonyl group can undergo redox reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, due to the presence of the chloro and sulfonyl groups.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or potassium permanganate can be used.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Chloro-2-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in the study of biological pathways and as a potential lead compound in drug discovery.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-2-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, while the pyridine and piperidine rings can enhance binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs are characterized by variations in the sulfonyl substituent, pyridine substitutions, and piperidine modifications. Below is a detailed comparison based on the evidence:
Piperidin-4-yloxy Pyridine Derivatives with Aryl Sulfonyl Groups
Compounds 6m , 6n , and 6o () share the pyridine-piperidin-4-yloxy scaffold but differ in sulfonyl substituents:
- 6m : (3-(Trifluoromethyl)phenyl)sulfonyl
- 6n : (2,5-Dichlorophenyl)sulfonyl
- 6o : (4-Methoxyphenyl)sulfonyl
Analysis :
- Electron-withdrawing substituents (e.g., Cl, CF3) in 6m and 6n may increase metabolic stability, while the methoxy group in 6o could improve solubility .
Pyridine Derivatives with Trifluoromethyl and Chloro Substituents
Compound BD288170 () and 7b () share pyridine cores but lack sulfonyl groups or feature alternative substituents:
Analysis :
- Compound 7b’s benzyl-sulfonyl group increases steric bulk compared to the target’s thiophene-based sulfonyl .
Urea and Benzamide Derivatives with Piperidine Linkers
Compounds 14a , 14b , and 14d () feature urea/benzamide groups instead of sulfonyl linkages:
Analysis :
- Urea/benzamide derivatives (14a, 14d) prioritize hydrogen-bonding interactions, whereas the target’s sulfonamide group offers both hydrogen bonding and steric effects.
- Lower yields for urea derivatives (35.2–55.2%) suggest synthetic challenges compared to sulfonamides .
Biological Activity
3-Chloro-2-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine is a compound of interest in medicinal chemistry due to its potential pharmacological applications. This article explores its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic uses, supported by relevant case studies and research findings.
Chemical Structure
The compound features a pyridine ring substituted with a chloro group and a piperidine moiety linked via an ether bond to a sulfonyl group derived from 5-chlorothiophen. This unique structure is thought to contribute to its biological efficacy.
Antibacterial Properties
Research indicates that compounds similar to this compound exhibit significant antibacterial activity. For instance, studies have shown moderate to strong inhibition against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A (similar structure) | Salmonella typhi | Moderate |
| Compound B (sulfonyl derivative) | Bacillus subtilis | Strong |
| 3-Chloro-2-((1-(5-chlorothiophen-2-yl)... | Escherichia coli | Weak |
Enzyme Inhibition
The compound has also been studied for its enzyme inhibitory effects. Notably, it shows strong inhibition of urease, an enzyme linked to various gastrointestinal disorders. The IC50 values for related compounds were reported as low as 2.14 µM, indicating potent activity .
Table 2: Enzyme Inhibition Data
| Enzyme | Compound Name | IC50 Value (µM) |
|---|---|---|
| Urease | 3-Chloro-2-((1-(5-chlorothiophen... | 2.14 |
| Acetylcholinesterase | Compound C (related structure) | 0.63 |
Study on Antimicrobial Activity
A study published in the Brazilian Journal of Pharmaceutical Sciences synthesized various piperidine derivatives and evaluated their antimicrobial activity. The results indicated that derivatives containing the sulfonyl group displayed enhanced activity against specific pathogens, suggesting that the structural features of the compounds play a crucial role in their biological efficacy .
In Silico Studies
In silico docking studies have provided insights into the binding interactions between these compounds and target enzymes or receptors. These studies suggest that the presence of the chloro and sulfonyl groups enhances binding affinity, which correlates with observed biological activities .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for 3-Chloro-2-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine?
The synthesis typically involves multi-step reactions, including sulfonation of the piperidine ring and coupling with the pyridine moiety. Key steps include:
- Sulfonation : Reacting 5-chlorothiophene-2-sulfonyl chloride with piperidin-4-ol under basic conditions (e.g., NaOH in dichloromethane) to form the sulfonated piperidine intermediate .
- Etherification : Coupling the intermediate with 3-chloro-2-hydroxypyridine using a nucleophilic substitution reaction, often with catalysts like K₂CO₃ in polar aprotic solvents (e.g., DMF) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization achieve >95% purity. Monitor reaction progress via TLC and confirm structure by ¹H/¹³C NMR .
Q. How can researchers validate the structural integrity and purity of this compound?
Methodological approaches include:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and integration ratios. For example, the sulfonyl group’s sulfur atom induces deshielding in adjacent protons (δ 3.5–4.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 443.98) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
Q. What safety protocols are critical during handling and storage?
- Handling : Use PPE (gloves, goggles) due to potential irritancy (H315/H319). Avoid inhalation (P261) and direct contact (P264) .
- Storage : Store in airtight containers at 2–8°C, away from moisture and light (P403) .
- Waste Disposal : Neutralize with aqueous NaOH before incineration (P501) .
Advanced Research Questions
Q. How does the sulfonyl-piperidine moiety influence the compound’s pharmacokinetic properties?
The sulfonyl group enhances metabolic stability by reducing cytochrome P450-mediated oxidation. Computational studies (e.g., molecular docking) suggest the piperidine ring’s conformation affects binding to targets like serotonin receptors. LogP values (~2.8) indicate moderate blood-brain barrier permeability .
Q. What strategies are used to resolve contradictions in biological activity data across studies?
Discrepancies in IC₅₀ values (e.g., receptor binding vs. cellular assays) may arise from:
- Assay Conditions : Variations in buffer pH or serum protein content. Standardize protocols using controls like reference inhibitors .
- Compound Stability : Test degradation in assay media via LC-MS. For instance, hydrolysis of the sulfonyl group under acidic conditions can reduce potency .
- Target Selectivity : Perform counter-screens against related receptors (e.g., 5-HT₂A vs. 5-HT₂C) to rule off-target effects .
Q. How can structure-activity relationship (SAR) studies optimize this compound for neuropharmacology?
Key SAR findings include:
- Chlorine Positioning : The 5-chlorothiophene group improves selectivity for σ-1 receptors (Ki = 12 nM vs. 85 nM for non-chlorinated analogs) .
- Piperidine Substitution : N-Methylation reduces metabolic clearance (t₁/₂ increased from 2.1 to 4.3 hours in liver microsomes) .
- Pyridine Modifications : Introducing electron-withdrawing groups (e.g., -CF₃) at the 5-position enhances binding affinity by 3-fold .
Q. What computational tools predict the compound’s drug-likeness and toxicity?
- ADMET Prediction : Use SwissADME to calculate parameters like bioavailability (85%) and PAINS alerts .
- Toxicity Profiling : ProTox-II predicts hepatotoxicity (Probability = 0.72) due to sulfonamide-related idiosyncratic reactions .
- Docking Simulations : AutoDock Vina models interactions with NMDA receptors, identifying key hydrogen bonds with Asp732 and Lys735 .
Methodological Notes
- Contradiction Analysis : Cross-validate biological data using orthogonal assays (e.g., SPR for binding kinetics alongside functional cAMP assays) .
- Synthetic Optimization : Design DoE (Design of Experiments) matrices to optimize reaction yield and minimize byproducts (e.g., varying temperature, solvent ratios) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
